molecular formula C10H10F3NO B14802861 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde

Cat. No.: B14802861
M. Wt: 217.19 g/mol
InChI Key: TULIMOMVBFNADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C11H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group into the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the nicotinaldehyde structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10F3NO/c1-9(2,10(11,12)13)8-4-3-7(6-15)5-14-8/h3-6H,1-2H3

InChI Key

TULIMOMVBFNADI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C=O)C(F)(F)F

Origin of Product

United States

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